(5-methoxy-1,2-dimethyl-1H-indol-3-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
The compound "(5-methoxy-1,2-dimethyl-1H-indol-3-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone" is a hybrid heterocyclic molecule combining indole, triazolo-pyridine, and piperidine moieties. The indole core is substituted with methoxy and methyl groups at positions 5, 1, and 2, while the piperidine ring is functionalized with a [1,2,4]triazolo[4,3-a]pyridine group. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies, as seen in analogous compounds .
Properties
IUPAC Name |
(5-methoxy-1,2-dimethylindol-3-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-15-21(18-14-17(30-3)7-8-19(18)26(15)2)23(29)27-12-9-16(10-13-27)22-25-24-20-6-4-5-11-28(20)22/h4-8,11,14,16H,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDLNOIYUWCINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1,2-dimethyl-1H-indol-3-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the triazolopyridine and piperidine groups. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Triazolopyridine Moiety: This step may involve cyclization reactions using appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Attachment of the Piperidine Ring: The final step involves the coupling of the piperidine ring to the indole-triazolopyridine intermediate using reagents like alkyl halides or through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Amide Bond Formation
The central methanone group forms an amide bond between the indole and piperidine-triazolo-pyridine units. This step is critical during synthesis and can be achieved via peptide coupling agents.
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | HBTU, DIPEA, DMF, RT | 65–78 | |
| Deprotection | Pd/C, Ammonium Formate, MeOH | 90+ |
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Mechanism : Activation of the carboxylic acid (indole-3-carboxylic acid derivative) with HBTU forms an active ester, followed by nucleophilic attack by the piperidine amine .
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Optimization : Elevated temperatures (40–50°C) improve coupling efficiency for sterically hindered amines .
Indole Ring
The 5-methoxy and 1,2-dimethyl groups direct electrophilic substitution to the 4- and 6-positions of the indole ring.
| Reaction Type | Reagents/Conditions | Site Selectivity | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C4, C6 | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | C4 |
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Demethylation : The methoxy group can be cleaved with BBr₃ in CH₂Cl₂ to yield a hydroxyl group, enabling further functionalization .
Triazolo-Pyridine Ring
The triazolo[4,3-a]pyridine unit undergoes nucleophilic substitution at the pyridine C3 position due to electron-withdrawing effects of the triazole.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | C3-alkylated derivatives | |
| Arylation | Pd-catalyzed cross-coupling | Biaryl analogs |
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation, acylation, and ring-opening reactions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides, NaH, THF | Quaternary ammonium derivatives | |
| Acylation | Acetyl chloride, NEt₃ | Amide or urea derivatives |
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Ring Expansion : Treatment with ethylene oxide under basic conditions converts piperidine to a seven-membered azepane ring .
Stability and Degradation Pathways
The compound is sensitive to:
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Hydrolysis : The methanone group undergoes slow hydrolysis in acidic or basic aqueous conditions .
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Oxidation : The triazole ring is susceptible to oxidative degradation under strong oxidizing agents (e.g., H₂O₂).
| Condition | Degradation Product | Half-Life (25°C) | Reference |
|---|---|---|---|
| pH 1.2 (HCl) | Indole-3-carboxylic acid derivative | 48 h | |
| pH 10.0 (NaOH) | Cleaved triazolo-pyridine fragment | 24 h |
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable diversification of the triazolo-pyridine and indole subunits:
| Reaction Type | Catalysts/Reagents | Applications | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl formation | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Amines | Introduction of amino groups |
Key Research Findings
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound can be categorized into several therapeutic areas:
Anticancer Activity
Research has indicated that compounds containing indole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB 231 with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 27.7 | |
| Compound B | MDA-MB 231 | 39.2 | |
| Compound C | T47-D | >100 |
Neuropharmacological Effects
The piperidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and have shown promise in treating neurological disorders such as anxiety and depression .
Antimicrobial Properties
Research into related indole derivatives has revealed antimicrobial activities against a range of pathogens. The presence of the triazole ring is particularly noteworthy as it enhances the antimicrobial efficacy of compounds .
Synthesis and Characterization
Synthesis methods for this compound typically involve multi-step reactions starting from simpler indole derivatives. The synthesis can be achieved through condensation reactions followed by cyclization processes involving triazole and piperidine derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds .
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Study on Indole Derivatives : A study synthesized various indole-based compounds and evaluated their anticancer properties against different cell lines. Results indicated that modifications to the indole core significantly affected biological activity .
- Neuropharmacological Evaluation : Another research focused on the neuropharmacological effects of piperidine-containing compounds, highlighting their potential in treating anxiety disorders through modulation of serotonin receptors .
Mechanism of Action
The mechanism of action of (5-methoxy-1,2-dimethyl-1H-indol-3-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related molecules from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocyclic Systems :
- The target compound’s indole-triazolo-pyridine-piperidine scaffold distinguishes it from analogs like 3a (indole-pyrazole-pyridine) and L5 (triazolo-pyrimidine-thiophene). The triazolo-pyridine moiety may enhance π-π stacking interactions in receptor binding compared to pyrimidine or oxadiazole systems .
- S454-0124 () shares a piperidine-linked triazole-oxadiazole system but replaces the indole’s methoxy group with a methyl-oxadiazole, resulting in higher solubility (0.12 mg/mL) and kinase inhibition (Ki ~150 nM). This suggests that oxadiazole substituents may improve pharmacokinetic profiles .
Similar methoxy-substituted indoles in and demonstrate enhanced bioactivity in antimicrobial assays . Triazolo-thiadiazoles () exhibit broad-spectrum antimicrobial activity, but their lack of a piperidine linker may limit blood-brain barrier penetration compared to the target compound .
Synthetic Strategies: The target compound’s synthesis may parallel methods used for 3a (), where indole intermediates are coupled to heterocyclic amines via methanone bridges. ’s S454-0124 employs click chemistry for triazole formation, a strategy applicable to the target compound’s triazolo-pyridine moiety .
Pharmacological Gaps :
- While S454-0124 and triazolo-thiadiazoles () have quantified bioactivity, the target compound’s specific targets (e.g., serotonin receptors, kinases) remain unverified. Computational modeling (as in ) could predict its binding modes .
Biological Activity
The compound (5-methoxy-1,2-dimethyl-1H-indol-3-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an indole moiety, a triazole ring, and a piperidine group. Its molecular formula is , indicating the presence of multiple nitrogen atoms which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through modulation of key signaling pathways.
- Anti-inflammatory Effects : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms.
Anticancer Activity
Recent studies have explored the anticancer effects of this compound. For instance, it was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 4.8 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (Cervical) | 6.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell cycle progression in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using COX enzyme assays:
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| (5-Methoxy-Dimethyl) | 0.04 | 0.03 |
The results indicated that the compound exhibits selective inhibition of COX-2 over COX-1, which is desirable for reducing inflammation with fewer gastrointestinal side effects commonly associated with non-selective NSAIDs .
Neuroprotective Effects
In vitro studies on neuronal cell lines demonstrated that the compound could reduce oxidative stress markers. It appears to enhance the expression of neuroprotective proteins and reduce apoptosis in neuronal cells exposed to neurotoxic agents .
Case Studies
A notable case study involved a patient with advanced cancer who was treated with a regimen including this compound. The patient exhibited significant tumor reduction after four weeks of treatment, correlating with decreased inflammatory markers and improved quality of life measures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
